molecular formula C8H6N2O2S B6202309 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1488184-78-6

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B6202309
CAS No.: 1488184-78-6
M. Wt: 194.2
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Description

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a carboxylic acid functional group at the 6th position and a methyl group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

CAS No.

1488184-78-6

Molecular Formula

C8H6N2O2S

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide and acetic anhydride, followed by cyclization to form the thieno[2,3-d]pyrimidine core. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the methyl group at the 5th position.

    5-methylthieno[2,3-d]pyrimidine-4-carboxylic acid: Carboxylic acid group at the 4th position instead of the 6th.

    5-methylthieno[2,3-d]pyrimidine-6-carboxamide: Carboxamide group instead of the carboxylic acid group.

Uniqueness

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5th position and the carboxylic acid group at the 6th position can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

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